molecular formula C11H12O B14594260 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 60232-51-1

2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B14594260
CAS No.: 60232-51-1
M. Wt: 160.21 g/mol
InChI Key: WREKUFVYFSOUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H12O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of indene derivatives followed by oxidation. For instance, starting with 2-methylindene, the compound can be synthesized by introducing an aldehyde group at the 5-position through a series of reactions involving reagents such as formylating agents and oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents

Major Products Formed

    Oxidation: 2-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid

    Reduction: 2-Methyl-2,3-dihydro-1H-indene-5-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its effectiveness in different applications.

Comparison with Similar Compounds

2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other similar compounds, such as:

    2-Methylindene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

    5-Methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less versatile in synthetic applications.

The presence of both the methyl and aldehyde groups in this compound makes it unique and valuable for specific chemical transformations and applications.

Properties

CAS No.

60232-51-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C11H12O/c1-8-4-10-3-2-9(7-12)6-11(10)5-8/h2-3,6-8H,4-5H2,1H3

InChI Key

WREKUFVYFSOUFF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.